1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)-

Description

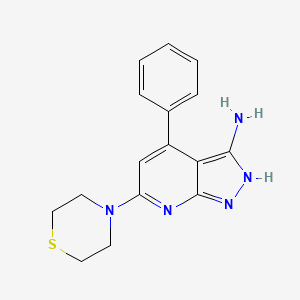

The compound 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- belongs to the pyrazolo[3,4-b]pyridine family, a scaffold renowned for its diverse pharmacological activities. This derivative features a phenyl group at position 4 and a thiomorpholinyl group (a sulfur-containing morpholine derivative) at position 4. The free amino group at position 3 is critical for biological interactions, as demonstrated in studies of analogous compounds .

Properties

IUPAC Name |

4-phenyl-6-thiomorpholin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5S/c17-15-14-12(11-4-2-1-3-5-11)10-13(18-16(14)20-19-15)21-6-8-22-9-7-21/h1-5,10H,6-9H2,(H3,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGXZMZUBTVABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC3=NNC(=C3C(=C2)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216831 | |

| Record name | 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66663-63-6 | |

| Record name | 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066663636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but often involve heating and the use of catalysts to promote the formation of the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Structural Features and Synthesis

1H-Pyrazolo(3,4-b)pyridines are characterized by a bicyclic structure that incorporates a pyrazole and pyridine moiety. The substitution patterns at various positions (N1, C3, C4, C5, and C6) significantly influence their biological activity.

Substitution Patterns

- N1 Position: Common substituents include alkyl groups (approximately 23%) and phenyl groups (15%).

- C3 Position: The most frequent substituent is a methyl group (66.06%).

- C4 and C5 Positions: These positions can accommodate various substituents that enhance the compound's biological activity.

Synthetic Approaches

The synthesis of 1H-pyrazolo(3,4-b)pyridines can be achieved via two primary strategies:

- Formation of the Pyridine Ring on a Preexisting Pyrazole Ring: This method typically involves using 3-aminopyrazole as a starting material.

- Formation of the Pyrazole Ring on a Preexisting Pyridine Ring: This approach allows for the introduction of diverse functional groups that can modulate biological activity.

Biomedical Applications

1H-Pyrazolo(3,4-b)pyridin-3-amine derivatives have been extensively studied for their potential as therapeutic agents. The following applications have been documented:

Kinase Inhibitors

Several studies have demonstrated that compounds based on this scaffold exhibit potent inhibitory activity against various kinases:

- Cyclin-dependent Kinases (CDK2 and CDK9): Some derivatives have shown IC50 values as low as 0.36 µM for CDK2, indicating strong inhibitory potential .

- Tropomyosin Receptor Kinases (TRKs): Recent research identified derivatives effective against TRKA, suggesting their role in cancer treatment .

Anticancer Activity

The antiproliferative effects of these compounds have been tested on several human tumor cell lines such as HeLa and HCT116:

- Compounds exhibiting selective inhibition of cellular proliferation have been reported, with some demonstrating significant activity against multiple cancer types .

Other Therapeutic Areas

Beyond oncology, pyrazolo[3,4-b]pyridines have shown promise in treating inflammatory diseases and neurodegenerative disorders due to their ability to modulate specific signaling pathways.

Case Studies and Data Tables

| Compound | Target | IC50 Value | Remarks |

|---|---|---|---|

| Compound A | CDK2 | 0.36 µM | High selectivity over CDK9 |

| Compound B | TRKA | Not specified | Effective in inhibiting cell proliferation |

| Compound C | Various Tumor Cell Lines | Varies | Significant antiproliferative effects |

Case Study Insights

- A study involving scaffold-hopping strategies revealed that modifications to the pyrazolo[3,4-b]pyridine core could enhance selectivity profiles against specific kinases .

- Another investigation highlighted the structure-activity relationships (SARs) that guide the design of more potent derivatives targeting TBK1 .

Mechanism of Action

The mechanism by which 1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Thiomorpholinyl vs. Phenyl (Position 6) : The thiomorpholinyl group in the target compound may enhance solubility compared to hydrophobic phenyl groups (e.g., in 4,6-diphenyl derivatives) . This aligns with studies where sulfur-containing groups improved pharmacokinetic properties .

- Thiophen-2-yl vs. Thiomorpholinyl : The antimalarial activity of thiophen-2-yl derivatives (e.g., compound 5d ) suggests that electron-rich heterocycles at position 6 are beneficial for targeting parasitic enzymes. Thiomorpholinyl’s larger size and basicity might alter target specificity.

- Amino Group Essentiality: All active analogues retain the 3-amino group, which is crucial for hydrogen bonding with biological targets (e.g., tubulin polymerization inhibition ).

Anticancer and Kinase Inhibition

- MNK1/2 Inhibition: The 4,6-diphenyl derivative (IC50 = 0.12 µM) highlights the importance of aromatic substituents for kinase binding .

- Tubulin Polymerization Inhibition : N-(3,4,5-trimethoxyphenyl) derivatives show that electron-donating groups at position 4 enhance anti-proliferative activity . The target compound’s phenyl group may similarly stabilize π-π interactions with tubulin.

Antimalarial Activity

- Thiophen-2-yl derivatives (e.g., 5d ) exhibit antimalarial activity (IC50 = 1.2 µM against Plasmodium falciparum). Thiomorpholinyl’s larger ring size might interfere with parasite-specific targets like dihydroorotate dehydrogenase.

Physicochemical Properties

- Solubility : Pyrazolo[3,4-b]pyrazines were prioritized over indazoles due to lower logD values . The thiomorpholinyl group’s polarity could further enhance aqueous solubility compared to phenyl or thiophenyl substituents.

- Planarity: A planar pyrazolo[3,4-b]pyridine core is critical for kinase inhibition, as non-planar derivatives (e.g., pyridin-6-one) lose activity .

Biological Activity

1H-Pyrazolo(3,4-b)pyridin-3-amine, 4-phenyl-6-(4-thiomorpholinyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the broader class of pyrazolo[3,4-b]pyridines, which have been explored for various therapeutic applications including anti-cancer and anti-inflammatory properties.

Structural Characteristics

The molecular formula for this compound is C16H17N5S, and its structure features a pyrazolo[3,4-b]pyridine core substituted with a phenyl group and a thiomorpholine moiety. This unique arrangement is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit promising anticancer activities. For instance, compounds similar to 1H-Pyrazolo(3,4-b)pyridin-3-amine have been shown to inhibit the growth of various cancer cell lines. A notable study reported that derivatives with similar structural motifs demonstrated IC50 values in the micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, suggesting effective anti-proliferative activity .

The mechanisms through which these compounds exert their biological effects often involve the inhibition of key signaling pathways associated with cancer progression. For example, some derivatives have been identified as epidermal growth factor receptor inhibitors (EGFRIs), which play a crucial role in tumor growth and survival . The molecular docking studies reveal that these compounds can effectively bind to the active sites of EGFR, disrupting its function and leading to apoptosis in cancer cells.

Case Studies

- In vitro Studies : A series of synthesized pyrazolo[3,4-b]pyridine derivatives were evaluated for their anti-proliferative properties against A549 and HCT-116 cells. Compound 12b from this series exhibited the most potent activity with IC50 values of 8.21 µM and 19.56 µM respectively .

- Apoptosis Induction : Flow cytometric analyses indicated that certain derivatives significantly induce apoptosis by increasing the BAX/Bcl-2 ratio, further supporting their potential as therapeutic agents in oncology .

Comparative Analysis of Biological Activities

| Compound Name | IC50 (A549) | IC50 (HCT-116) | Mechanism of Action |

|---|---|---|---|

| Compound 12b | 8.21 µM | 19.56 µM | EGFR Inhibition |

| Compound X | 10 µM | 25 µM | Apoptosis Induction |

| Compound Y | 15 µM | 30 µM | Cell Cycle Arrest |

Q & A

Q. What are the established synthetic routes for 4-phenyl-6-(4-thiomorpholinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation reactions of substituted nicotinonitrile derivatives with hydrazine hydrate. For example, 2-chloro-6-phenyl-nicotinonitrile derivatives react with hydrazine hydrate in ethanol under reflux to yield the pyrazolo[3,4-b]pyridin-3-amine core. Thiomorpholine substitution at position 6 can be introduced via nucleophilic aromatic substitution or Suzuki coupling. Characterization relies on:

- IR spectroscopy : Absence of CN stretch (~2220 cm⁻¹) and presence of NH₂/NH stretches (3448–3176 cm⁻¹) confirm cyclization .

- NMR : D₂O-exchangeable NH₂ protons (δ 4.5–5.0 ppm) and aromatic proton splitting patterns validate regiochemistry .

- Table 1 : Representative Synthetic Routes

| Precursor | Reagent/Conditions | Yield | Key Spectral Data | Reference |

|---|---|---|---|---|

| 2-Chloro-6-phenyl-nicotinonitrile | Hydrazine hydrate, ethanol, reflux | 57–65% | IR: NH₂ at 3448 cm⁻¹; ¹H NMR: δ 5.55 (NH₂) |

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the molecular packing and hydrogen-bonding networks. For pyrazolo[3,4-b]pyridine analogs, SCXRD reveals planar fused-ring systems and intermolecular N–H···N interactions stabilizing the lattice. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å), and refinement employs SHELX programs .

Advanced Research Questions

Q. How can researchers address solubility limitations of 1H-pyrazolo[3,4-b]pyridin-3-amine derivatives in kinase inhibitor assays?

- Methodological Answer : Substituent engineering improves solubility:

- Polar groups : Introducing sulfonamides or methoxy groups reduces logD. For example, replacing indazoles with pyrazolo[3,4-b]pyrazines increases solubility from <0.001 mg/mL to >0.1 mg/mL at pH 7.4 .

- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride) .

- Table 2 : Solubility Optimization Strategies

| Modification | Solubility (pH 7.4) | LogD Change | Biological Activity Impact | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyrazine core | 0.15 mg/mL | −1.2 | Maintains kinase inhibition |

Q. What strategies guide structure-activity relationship (SAR) studies to enhance bioactivity against cancer targets?

- Methodological Answer : Key SAR insights include:

- Position 6 : Thiomorpholine enhances kinase selectivity (e.g., FGFR inhibition) by mimicking ATP’s ribose pocket interactions .

- Position 4 : Phenyl groups improve hydrophobic binding, but fluorination (e.g., 4-(4-fluorophenyl)) balances lipophilicity and metabolic stability .

- Table 3 : Substituent Effects on IC₅₀ (FGFR1)

| Substituent (Position 6) | IC₅₀ (nM) | Selectivity Ratio (FGFR1 vs. VEGFR2) | Reference |

|---|---|---|---|

| 4-Thiomorpholinyl | 12 | 8:1 | |

| 4-Methoxyphenyl | 45 | 3:1 |

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

- Reproducibility checks : Re-synthesize compounds using published protocols (e.g., hydrazine hydrate reflux in ethanol ).

- Analytical rigor : Use HPLC-MS (≥95% purity) and counter-screen against off-target kinases .

- Meta-analysis : Compare data across cell lines (e.g., U937 vs. HCT116) to identify cell-type-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.